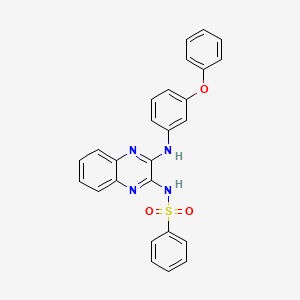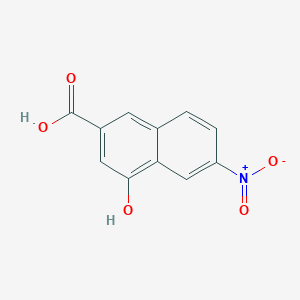![molecular formula C8H8N2O B13934677 3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
3-Methylimidazo[1,2-A]pyridin-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylimidazo[1,2-A]pyridin-7-OL is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system, which includes an imidazole ring and a pyridine ring.
Métodos De Preparación
The synthesis of 3-Methylimidazo[1,2-A]pyridin-7-OL can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Methylimidazo[1,2-A]pyridin-7-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can be oxidized using metal-free oxidation strategies or photocatalysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methylimidazo[1,2-A]pyridin-7-OL has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various derivatives . In biology and medicine, it has been studied for its potential as an antituberculosis agent . The compound exhibits significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . Additionally, it has applications in material science due to its structural properties .
Mecanismo De Acción
The mechanism of action of 3-Methylimidazo[1,2-A]pyridin-7-OL involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methylimidazo[1,2-A]pyridin-7-OL can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share a similar fused bicyclic structure but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-methyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-4-7(11)2-3-10(6)8/h2-5,9H,1H3 |
Clave InChI |
QPVWXWVMKWDTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=CC(=O)C=CN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)




![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)

![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)

![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)

![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
